3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]sulfanyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-13-6-5-11(12(13)15)16-10-4-2-3-9(7-10)8-14/h2-4,7,11,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJPEYKWXVXCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target molecule comprises two primary structural elements: a 1-methylpyrrolidin-2-one lactam ring and a 3-(hydroxymethyl)phenylsulfanyl side chain. Retrosynthetically, the compound may be dissected into:
- 1-Methylpyrrolidin-2-one : A five-membered lactam ring serving as the core scaffold.
- 3-(Hydroxymethyl)benzenethiol : The sulfanyl-bearing aromatic moiety with a hydroxymethyl group.
Key disconnections involve:
- Formation of the C–S bond between the lactam and the thiol group.
- Introduction of the hydroxymethyl group onto the phenyl ring.
Synthesis of 1-Methylpyrrolidin-2-one
Cyclization of N-Methyl-γ-Aminobutyric Acid (GABA) Derivatives
The lactam ring is typically synthesized via intramolecular cyclization of N-methyl-γ-aminobutyric acid or its esters under acidic or thermal conditions. For example:
$$
\text{N-Methyl-GABA} \xrightarrow{\text{HCl, Δ}} \text{1-Methylpyrrolidin-2-one} + \text{H}_2\text{O}
$$
This method yields the lactam in ~70–85% purity, necessitating subsequent recrystallization from ethanol.
Alternative Routes via Hydrogenation
Patent WO2008137087A1 highlights the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., PtO₂ or 5% Pt/C) in alcohol solvents (ethanol/methanol mixtures). While this method primarily yields 2-methylpyrrolidine, analogous strategies could be adapted for lactam formation by incorporating carbonyl groups into the precursor.
Functionalization of the Lactam at Position 3
Introducing the sulfanyl group at position 3 of the lactam requires activation of the carbon center. Two predominant strategies emerge:
Halogenation Followed by Nucleophilic Substitution
Synthesis of 3-Bromo-1-methylpyrrolidin-2-one
Direct bromination of 1-methylpyrrolidin-2-one at position 3 remains challenging due to the lactam’s electronic structure. However, indirect methods involve:
- Radical Bromination : Using N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) in CCl₄.
- Directed Lithiation : Treating the lactam with LDA at −78°C, followed by quenching with Br₂ or CBr₄.
Thiol Displacement
Reaction of 3-bromo-1-methylpyrrolidin-2-one with 3-mercaptobenzyl alcohol in DMF/K₂CO₃ at 80°C facilitates nucleophilic substitution:
$$
\text{3-Bromo-lactam} + \text{HS-C}6\text{H}4-\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
Yields range from 60–75%, with purification via silica gel chromatography.
Mitsunobu Reaction for Direct Sulfur Incorporation
The Mitsunobu reaction enables direct coupling of alcohols with thiols. However, this typically forms ethers rather than sulfides. To adapt it for sulfanyl group installation:
Introduction of the Hydroxymethyl Group
Reduction of a Formyl Precursor
If the phenyl ring initially bears a formyl group, sodium borohydride (NaBH₄) in methanol reduces it to hydroxymethyl:
$$
\text{3-(3-Formylphenylsulfanyl)-1-methylpyrrolidin-2-one} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
$$
This step achieves >90% conversion, with the aldehyde intermediate synthesized via Friedel-Crafts acylation.
Catalytic and Process Optimization
Solvent and Temperature Effects
Catalytic Hydrogenation
While patent WO2008137087A1 employs Pt-based catalysts for pyrrolidine synthesis, analogous hydrogenation steps could reduce nitro or ketone groups in intermediates. For example, reducing a nitro-substituted phenylsulfanyl precursor to the amine, followed by diazotization and hydrolysis to the alcohol.
Analytical Characterization
Critical characterization data for the target compound include:
Challenges and Alternative Approaches
Regioselectivity in Halogenation
Uncontrolled bromination may yield mixtures of 3- and 4-bromo isomers. Using directing groups (e.g., sulfonyl) or bulky bases (e.g., LDA) improves selectivity.
Industrial Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and sulfanyl groups play crucial roles in its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Sulfanyl vs. Conversely, the hydroxymethyl group improves water solubility, similar to derivatives like 5-CA-2-HM-MCBX .
- Stereochemical Influence: The (3R)-configured hydroxyphenylmethyl substituent in ’s compound highlights how stereochemistry can dictate biological activity, a factor absent in the target compound due to its non-chiral sulfanyl group .
Metabolic and Toxicological Considerations
- Sulfanyl Group Metabolism : Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, which may generate reactive intermediates. This contrasts with carboxamide or hydroxy groups (e.g., 3-hydroxycotinine), which are typically metabolized via conjugation or hydrolysis .
- Hydroxymethyl Stability: The hydroxymethyl group in the target compound and 5-CA-2-HM-MCBX may undergo glucuronidation, a common detoxification pathway, as seen in other phenolic derivatives .
Pharmacological Potential
- Neuromodulation : 3-Hydroxycotinine’s interaction with nicotinic receptors suggests pyrrolidin-2-one derivatives may target neurological pathways. The target compound’s sulfanyl group could modulate this activity differently .
- Enzyme Inhibition : Carboxamide-containing analogs (e.g., ’s compound) are often explored as enzyme inhibitors, while the target compound’s sulfanyl-hydroxymethyl combination may offer unique binding interactions .
Q & A
Basic Research Question
- Temperature: Store at 2–8°C in airtight containers to minimize hydrolysis of the sulfanyl group .
- Light Sensitivity: Protect from UV exposure due to the aromatic thioether’s susceptibility to oxidation .
- Solvent Compatibility: Dissolve in anhydrous DMSO for long-term stability; avoid aqueous buffers unless used immediately .
What in vitro assays are appropriate for evaluating the biological activity of this compound?
Advanced Research Question
Given its structural similarity to kinase inhibitors (e.g., pyrrolidinone-based scaffolds in ), consider:
- Enzyme Inhibition Assays: Screen against serine/threonine kinases (e.g., PKC isoforms) using fluorescence polarization .
- Cellular Uptake Studies: Radiolabel the hydroxymethyl group (³H or ¹⁴C) to track permeability in Caco-2 cell monolayers .
Data Interpretation: Compare IC₅₀ values with structurally analogous compounds (e.g., ) to establish SAR .
How do the hydroxymethyl and sulfanyl groups influence the compound’s reactivity in derivatization?
Advanced Research Question
- Hydroxymethyl Group:
- Sulfanyl Group:
What computational strategies can predict the compound’s binding affinity for target proteins?
Advanced Research Question
- Docking Studies: Use AutoDock Vina with crystal structures of homologous proteins (e.g., ’s X-ray data) to model interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl group in hydrophobic binding pockets .
Validation: Correlate computational ΔG values with experimental SPR (surface plasmon resonance) data .
How can researchers mitigate toxicity risks during in vivo studies?
Advanced Research Question
- Metabolic Profiling: Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., sulfoxide formation) .
- Dosing Strategy: Optimize via allometric scaling from rodent pharmacokinetic data, adjusting for hydroxymethyl group clearance rates .
Safety Margins: Calculate therapeutic index (LD₅₀/ED₅₀) using acute toxicity data from zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
